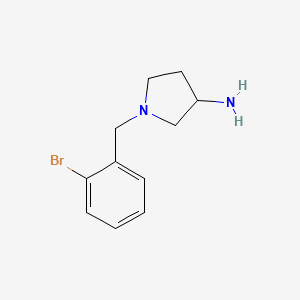

1-(2-Bromobenzyl)pyrrolidin-3-amine

Description

1-(2-Bromobenzyl)pyrrolidin-3-amine is a pyrrolidine derivative featuring a 2-bromobenzyl substituent and an amine group at the 3-position of the pyrrolidine ring. The bromine atom at the benzyl position likely enhances lipophilicity and influences binding interactions in biological systems.

Properties

Molecular Formula |

C11H15BrN2 |

|---|---|

Molecular Weight |

255.15 g/mol |

IUPAC Name |

1-[(2-bromophenyl)methyl]pyrrolidin-3-amine |

InChI |

InChI=1S/C11H15BrN2/c12-11-4-2-1-3-9(11)7-14-6-5-10(13)8-14/h1-4,10H,5-8,13H2 |

InChI Key |

OSIMPZQGBAVRSX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1N)CC2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromobenzyl)pyrrolidin-3-amine typically involves the reaction of 2-bromobenzyl chloride with pyrrolidin-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromobenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group or other reduced forms.

Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, potassium thiolate, or sodium alkoxide.

Major Products Formed:

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Benzyl derivatives or fully reduced amines.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Bromobenzyl)pyrrolidin-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.

Industry: It is used in the development of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets in biological systems. The bromobenzyl group can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyrrolidin-3-amine Derivatives

Key Observations :

- Electron-Donating vs.

- Halogen Effects : Bromine (van der Waals radius: 1.85 Å) vs. chlorine (1.75 Å) may influence steric hindrance and hydrophobic interactions .

- Ring Size : Piperidine analogs (6-membered) exhibit greater conformational flexibility than pyrrolidine (5-membered), impacting receptor binding .

Comparison with Heterocyclic Variants

Table 2: Heterocyclic Core Modifications

Key Observations :

Table 3: Pharmacological Profiles of Related Compounds

Key Observations :

Biological Activity

1-(2-Bromobenzyl)pyrrolidin-3-amine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

This structure features a bromobenzyl group attached to a pyrrolidine ring, which is significant for its biological activity.

Research indicates that compounds with a pyrrolidine moiety often exhibit diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The pyrrolidine ring contributes to the selectivity and potency of these compounds by influencing their interaction with biological targets.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several factors:

- Substituents on the benzyl ring : The presence of bromine at the 2-position enhances lipophilicity, potentially improving cellular uptake.

- Pyrrolidine conformation : The non-planarity of the pyrrolidine ring allows for better spatial orientation when interacting with target proteins.

Antitumor Activity

A study conducted on pyrrolidine derivatives demonstrated that modifications at the C-2 position significantly affected antiproliferative activity. For instance, compounds with specific substituents showed enhanced efficacy against cancer cell lines through mechanisms involving apoptosis and cell cycle regulation .

Neuroprotective Effects

Neuroprotective properties have been associated with compounds containing pyrrolidine rings. These compounds may inhibit neuroinflammation and oxidative stress, contributing to their therapeutic potential in neurodegenerative diseases .

Case Studies

- Anticancer Activity : A recent investigation into various pyrrolidine derivatives highlighted that this compound exhibited significant cytotoxic effects against human colon adenocarcinoma cells (HT-29). The study reported that this compound induced apoptosis through mitochondrial pathways, characterized by increased reactive oxygen species (ROS) production and activation of caspase-3 .

- Inflammatory Response : Another study explored the anti-inflammatory properties of similar compounds. The results indicated that these derivatives could modulate cytokine production and inhibit NF-kB signaling pathways, suggesting potential applications in treating inflammatory disorders .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.